molecular formula C16H11F3N2O2 B2539877 (Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 724782-53-0

(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2539877
CAS RN: 724782-53-0
M. Wt: 320.271
InChI Key: UXTYZVPRSAIMNE-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TFP or TFPAA and is widely used as a reagent in organic synthesis and as a tool in biochemical research.

Scientific Research Applications

Chemical Properties and Synthesis

  • The study of analogs like the ones explored by Ghosh et al. (2000) showcases the chemical properties and synthesis of compounds with potential inhibitory activity against Bruton's tyrosine kinase (BTK), highlighting the importance of their molecular structure, hydrogen-bonding networks, and crystal packing for their biological activity (Ghosh et al., 2000).
  • Kato et al. (2003) demonstrated the synthesis of mappicine ketone through sulfur-directed aryl radical cyclization onto enamides, illustrating a synthetic approach that could potentially apply to the synthesis of related compounds (Kato et al., 2003).

Catalytic Applications

  • Buba et al. (2011) discussed the catalytic addition of nitrogen nucleophiles to terminal alkynes under mild conditions to stereoselectively form Z-enamide products, emphasizing the role of a bimetallic catalyst system in enhancing the scope and selectivity for the synthesis of Z-configured enamides (Buba et al., 2011).

Applications in Polymer Science

  • Yu et al. (2009) synthesized a series of soluble aromatic polyamides containing the phthalazinone moiety and crosslinkable terminal cyano groups, demonstrating their potential use as heat-resistant polymeric materials (Yu et al., 2009).

Medicinal Chemistry Applications

  • Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound that can be related to the chemical structure of interest, showcasing its application in imaging of neuroinflammation and its potential in the development of new therapeutics for neuroinflammatory conditions (Horti et al., 2019).

properties

IUPAC Name

(Z)-2-cyano-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c1-10-6-7-12(23-10)8-11(9-20)15(22)21-14-5-3-2-4-13(14)16(17,18)19/h2-8H,1H3,(H,21,22)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTYZVPRSAIMNE-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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